trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
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Overview
Description
trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxyl and carboxylic acid functionalities. One common method involves the following steps:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected piperidine.
Hydroxylation: The Boc-protected piperidine is then subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like OsO4, KMnO4, or chromium trioxide (CrO3) are commonly used.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation are typical methods.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- trans-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
- cis-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
- trans-1-(tert-Butoxycarbonyl)-5-hydroxy-2-piperidinecarboxamide
Uniqueness
trans-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is unique due to the specific positioning of the hydroxyl and carboxylic acid groups, which confer distinct reactivity and stability. This makes it particularly useful in selective synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2R,5S)-5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIPAZERNXIHU-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@@H]1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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